AB-FUBICA is a synthetic cannabinoid that has emerged in the illicit drug market. [, ] It belongs to a group of cannabimimetic indazole and indole derivatives characterized by a valine amino acid amide residue. [] These newer synthetic cannabinoids, including AB-FUBICA, have gradually replaced older generations characterized by naphthyl or adamantine groups. [] AB-FUBICA is structurally similar to ADB-FUBICA, differing only by a single methyl group. [] This close structural similarity makes AB-FUBICA a prime example of how slight chemical modifications can lead to new psychoactive substances that evade legal restrictions. []
AB-Fubica is classified under synthetic cannabinoids, specifically as an indazole-3-carboxamide derivative. This classification is part of a broader category that includes numerous other synthetic cannabinoids, which have been designed to interact with cannabinoid receptors in the brain. The compound has been detected in several forensic analyses and is often included in discussions about emerging drugs of abuse due to its increasing prevalence in illicit drug samples .
The synthesis of AB-Fubica typically involves multi-step organic reactions. A common method includes the reaction of 4-fluorobenzylamine with an appropriate indole derivative under controlled conditions to form the indole-3-carboxamide structure. Following this, the introduction of the 1-amino-3-methyl-1-oxobutan-2-yl moiety can be achieved through alkylation reactions.
The synthesis process often employs techniques such as:
AB-Fubica has a complex molecular structure characterized by:
The compound's structural analysis reveals that it contains an amide bond which is crucial for its biological activity. The presence of the fluorine atom enhances its binding affinity to cannabinoid receptors .
AB-Fubica undergoes various metabolic transformations within biological systems. Key reactions include:
These reactions are typically analyzed using high-resolution mass spectrometry techniques, which provide detailed information on the metabolites formed during human liver microsome studies .
AB-Fubica exerts its effects primarily through agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors located in the central nervous system and peripheral tissues. Upon binding to these receptors, AB-Fubica mimics the action of natural cannabinoids, leading to various physiological effects such as altered mood, perception, and cognition.
The mechanism involves:
AB-Fubica exhibits several notable physical and chemical properties:
These properties influence its handling in both laboratory settings and illicit use scenarios .
AB-Fubica is primarily used in research settings focused on understanding synthetic cannabinoids' pharmacology and toxicology. Its applications include:
Due to its potency and potential for abuse, understanding AB-Fubica's effects is crucial for developing harm reduction strategies related to synthetic cannabinoids .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5